Trichostatic acid
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Overview
Description
Trichostatic acid is a 7-oxo monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Epigenetic Therapies and Disease Treatment
Trichostatic acid and its derivative, trichostatin A (TSA), have garnered significant interest in epigenetic therapies, particularly for treating various genetically based diseases. These compounds, especially TSA, are potent histone deacetylase inhibitors (HDACi), highlighting their potential in treating a range of diseases. Developing these compounds into effective therapies has been challenging due to their low natural abundance and high cost. However, advancements in synthesizing this compound and TSA, including enantioenriched forms, have been made, enhancing their accessibility for medical applications (Cosner et al., 2013).
Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathway of this compound and TSA is crucial for their application in epigenetics. The identification of the complete TSA biosynthetic gene cluster and the biochemical analysis of the enzymes involved in transferring the hydroxamic acid moiety to this compound have been significant. This discovery provides a foundation for understanding the biosynthesis of hydroxamic acid-containing natural products, which is vital for their therapeutic use (Kudo et al., 2017).
Therapeutic Compound Synthesis
The synthesis of this compound derivatives has been explored, with new compounds evaluated for their biological activities. This includes the synthesis of the first fluorinated derivatives of this compound, like 6-fluoro trichostatin A. These derivatives have shown promising antiproliferative activities and histone deacetylase inhibitory activity, indicating their potential in medical treatments (Charrier et al., 2009).
Antitumor and Antifibrotic Properties
This compound and its derivatives, especially TSA, have demonstrated promising antitumor activity in preclinical models. The plasma pharmacokinetics and metabolism of TSA following intraperitoneal administration to mice have been studied, revealing its rapid absorption and extensive metabolism. This research is crucial for understanding the therapeutic potential and limitations of this compound derivatives in cancer treatment (Sanderson et al., 2004).
Heterologous Production and Functional Characterization
Investigating the heterologous production of this compound and its analogues, along with the functional characterization of enzymes involved in their biosynthesis, opens up new avenues for their therapeutic application. This research not only enhances the understanding of these compounds but also aids in developing more effective production methods, facilitating their use in medical research and treatments (Liu et al., 2020).
Properties
CAS No. |
114127-17-2 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+ |
InChI Key |
VKEITMNFEJHFCX-WKWSCTOISA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
Synonyms |
trichostatic acid trichostatic acid, (+)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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